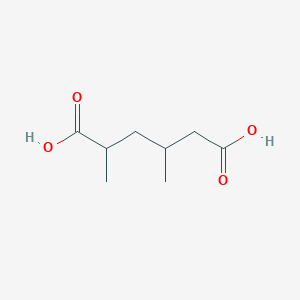

2,4-Dimethyladipic acid

描述

Structure

3D Structure

属性

分子式 |

C8H14O4 |

|---|---|

分子量 |

174.19 g/mol |

IUPAC 名称 |

2,4-dimethylhexanedioic acid |

InChI |

InChI=1S/C8H14O4/c1-5(4-7(9)10)3-6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |

InChI 键 |

OEEUPULXQBRPEO-UHFFFAOYSA-N |

SMILES |

CC(CC(C)C(=O)O)CC(=O)O |

规范 SMILES |

CC(CC(C)C(=O)O)CC(=O)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2,4 Dimethyladipic Acid and Its Precursors

Historical and Foundational Synthesis Routes for Dimethyladipic Acids

The foundational approaches to synthesizing dimethylated adipic acid structures, while not always targeting the 2,4-isomer specifically, laid the groundwork for later, more controlled methodologies. These early methods often produced mixtures of diastereomers and were based on classical condensation and addition reactions.

A notable historical synthesis involves the reaction of acetonylacetone with potassium cyanide (KCN) and hydrochloric acid (HCl). This reaction sequence leads to the formation of both the d,l- and meso-forms of α,α'-dihydroxy-α,α'-dimethyladipic acid, which are precursors that can be further transformed into various lactone and lactam derivatives. researchgate.net This type of reaction exemplifies early efforts to construct the basic carbon skeleton of dimethyladipic acids, albeit with limited stereochemical control.

Modern Stereoselective and Asymmetric Synthesis Approaches

The development of modern synthetic methods has been driven by the need to control the absolute and relative stereochemistry of the two chiral centers (C2 and C4) in 2,4-dimethyladipic acid. These approaches are critical for accessing specific stereoisomers for use in materials science and as chiral building blocks.

Diastereoselective Synthesis of this compound Isomers

Diastereoselective synthesis aims to produce a single diastereomer from a mixture of possibilities. The primary strategy involves using a chiral auxiliary—a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.

One of the most powerful and widely used methods is the Myers asymmetric alkylation. mdpi.com This reaction employs pseudoephedrine as a chiral auxiliary, which is first converted into an amide with a carboxylic acid. nih.govgoogleapis.com Deprotonation of the α-carbon of the carbonyl group creates a chiral enolate. nih.gov The stereochemistry of a subsequent alkylation reaction is directed by the chiral auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. nih.gov By performing two sequential alkylation steps on a suitable precursor, the 2,4-dimethylated carbon backbone can be constructed with precise control over the relative stereochemistry.

Another foundational strategy for establishing stereocenters is the Evans aldol (B89426) reaction. mdpi.comrsc.org This method uses chiral oxazolidinone auxiliaries to direct the stereoselective reaction between an enolate and an aldehyde, creating a β-hydroxy carbonyl compound with two new contiguous stereocenters. mdpi.comrsc.orgrsc.org While not a direct synthesis of the final acid, this reaction is instrumental in creating key precursors to this compound, where the stereochemistry of the hydroxyl and methyl groups can be set with high precision. rsc.orgmdpi.com The auxiliary can then be cleaved and recycled. rsc.org

Enantioselective Production of Specific Stereoisomers

Enantioselective synthesis focuses on producing a single enantiomer of a desired compound. This is often achieved through the use of chiral catalysts or by employing chiral auxiliaries derived from the chiral pool.

The Myers asymmetric alkylation is inherently enantioselective due to the use of an enantiopure pseudoephedrine auxiliary. mdpi.comgoogleapis.com Starting with either (1R,2R)- or (1S,2S)-pseudoephedrine allows for the synthesis of either enantiomeric series of the target molecule. nih.gov For example, the alkylation of a pseudoephedrine propionamide (B166681) can be used to set the stereocenter at the C2 position, and subsequent modifications and a second stereocontrolled alkylation can establish the C4 center, leading to a specific enantiomer of this compound.

The table below summarizes representative results for an asymmetric alkylation step using a pseudoephedrine chiral auxiliary, a key step in building the chiral centers of molecules like this compound.

| Chiral Auxiliary | Reaction Type | Key Conditions | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Pseudoephedrine | Asymmetric Alkylation | LDA, LiCl, THF, -78 °C | >97:3 | >99% | googleapis.commedcraveonline.com |

| Oxazolidinone | Aldol Reaction | (n-Bu)₂BOTf, Amine, -78 °C | >99:1 (syn) | >99% | rsc.orgresearchgate.net |

Application of Chiral Catalysts and Auxiliaries in Asymmetric Synthesis

The successful asymmetric synthesis of this compound relies heavily on the strategic use of chiral molecules that impart stereochemical information during the reaction.

Chiral Auxiliaries: As detailed previously, chiral auxiliaries like pseudoephedrine (Myers auxiliary) and oxazolidinones (Evans auxiliary) are central to the synthesis of chiral carboxylic acids and their precursors. nih.govmdpi.comresearchgate.netnih.gov These auxiliaries function by forming a covalent bond with the substrate, creating a chiral environment that directs the approach of incoming reagents to one face of the reactive intermediate (e.g., an enolate). nih.govmdpi.com After the stereocenter(s) have been set, the auxiliary is cleaved, yielding the enantiomerically enriched product, and can often be recovered for reuse. rsc.orgnih.gov

Chiral Catalysts: In contrast to stoichiometric auxiliaries, chiral catalysts can generate large quantities of a chiral product from a small amount of the catalyst. While specific applications of chiral catalysts directly to this compound synthesis are not extensively documented, the principles are well-established. Chiral Lewis acids, such as those derived from BINOL or Salen ligands complexed to a metal, can activate substrates towards nucleophilic attack in an enantioselective manner. google.comosti.gov Similarly, chiral Brønsted acids have emerged as powerful organocatalysts for a variety of transformations. acs.org These catalytic systems could be applied to key bond-forming reactions in a synthetic route toward this compound, such as in asymmetric conjugate additions or aldol-type reactions of appropriate precursors.

Biocatalytic and Bio-based Production Pathways

The quest for sustainable chemical manufacturing has spurred research into bio-based routes for producing platform chemicals. These approaches leverage enzymes and engineered microorganisms to convert renewable feedstocks into valuable products. While significant progress has been made for adipic acid, research into the biocatalytic production of its methylated derivatives is still in early stages. mdpi.commdpi.com

Enzymatic Transformations Leading to this compound

Currently, there is a notable absence of documented enzymatic pathways or specific engineered enzymes for the direct biosynthesis of this compound. Research in the bio-production of dicarboxylic acids has largely focused on linear, unbranched molecules like adipic acid itself. mdpi.comresearchgate.net These routes often involve the conversion of glucose to cis,cis-muconic acid by engineered microbes, followed by a chemical or enzymatic hydrogenation step. mdpi.com

The principles of biocatalysis, however, offer potential future pathways. Enzymes such as lipases have been used for the synthesis of esters from branched dicarboxylic acids, and engineered polyketide synthases (PKSs) offer a modular platform for assembling custom carbon backbones. It is conceivable that a PKS assembly line could be engineered to incorporate methyl branches at specific positions. Furthermore, the discovery or engineering of enzymes capable of acting on branched substrates within a reversed β-oxidation pathway could provide a future biosynthetic route. researchgate.net Chemoenzymatic strategies, which combine chemical synthesis with enzymatic transformations, could also be employed to produce specific stereoisomers of this compound or its precursors with high selectivity. mdpi.com However, to date, a dedicated biocatalytic process for this compound has not been reported.

Fermentation-Based Strategies for Dicarboxylic Acid Biosynthesis

The biosynthesis of dicarboxylic acids (DCAs) through fermentation offers a renewable alternative to conventional chemical synthesis. bohrium.com Microorganisms can be engineered to produce a variety of DCAs from renewable feedstocks like glucose and other sugars. bohrium.comfrontiersin.org

One of the primary strategies involves the ω-oxidation of fatty acids or alkanes. nih.gov In this pathway, enzymes such as cytochrome P450 monooxygenases play a crucial role in terminally oxidizing the hydrocarbon chain, which is then further oxidized to a dicarboxylic acid. nih.govacs.org For instance, engineered E. coli strains have been developed to produce adipic acid, suberic acid, and sebacic acid from glycerol (B35011) by integrating the ω-oxidation pathway with fatty acid biosynthesis. nih.gov

Another significant approach is the reverse β-oxidation pathway, which has been successfully employed to enhance the production of DCAs. nih.gov By reversing the natural fatty acid degradation process, short-chain dicarboxylic acids can be elongated. For example, disrupting the succinate (B1194679) dehydrogenase gene in E. coli has been shown to increase the availability of succinyl-CoA, a key precursor for DCA biosynthesis via this pathway. nih.gov

The aminovalerate (AMV) pathway, naturally occurring in some bacteria, has been engineered in hosts like Corynebacterium glutamicum for the production of glutarate. frontiersin.orgnih.gov This pathway, starting from L-lysine, involves a series of enzymatic steps including decarboxylation, transamination, and oxidation to yield the final dicarboxylic acid product. frontiersin.org

Furthermore, the muconic acid pathway represents another viable route for the production of adipic acid precursors. nih.govuninsubria.it This pathway involves the conversion of biomass-derived aromatics into muconic acid, which can then be hydrogenated to adipic acid. uninsubria.itpolimi.it

Key parameters in fermentation processes for DCA production include oxygen supply, as several enzymatic steps are oxygen-dependent, and the optimization of the microbial host to channel metabolic flux towards the desired product and away from competing pathways. nih.gov

Engineering Microbial Consortia for Enhanced Production

A notable example is the production of glutarate from L-lysine using a consortium of two engineered Escherichia coli strains. frontiersin.org One strain converts L-lysine to the intermediate 5-aminovalerate (5-AMV), while the second strain further processes 5-AMV to glutarate. frontiersin.org This division of labor prevents the accumulation of the inhibitory intermediate 5-AMV and mitigates the negative interactions observed when both parts of the pathway are expressed in a single cell. frontiersin.org Optimization of this co-culture system, including parameters like the ratio of the two cell types, temperature, and pH, resulted in a significant increase in glutarate titer and yield. frontiersin.org

Similarly, a designed E. coli consortium has been used for the one-pot biocatalytic conversion of cycloalkanes to α,ω-dicarboxylic acids. nih.gov The pathway was divided into three modules, each housed in a separate E. coli strain, to manage protein expression burden and redox constraints. nih.gov This modular approach allows for parallel optimization of each step and flexible adjustment of the catalyst loading for each module, leading to efficient DCA production without the need for exogenous coenzymes. nih.govspringernature.com

The concept of microbial consortia has also been applied to the production of four-carbon DCAs like succinate, fumarate, and malate. scispace.com In one instance, a co-culture of Saccharomyces cerevisiae and Actinobacillus succinogenes was used for the co-production of ethanol (B145695) and succinic acid from lignocellulosic biomass. The CO2 produced by the yeast during ethanol fermentation was utilized by A. succinogenes for succinic acid production. encyclopedia.pub

| Dicarboxylic Acid | Microorganism(s) | Key Strategy | Precursor | Titer/Yield |

| Glutarate | Engineered Escherichia coli consortium | Division of labor to avoid intermediate accumulation | L-lysine | 43.8 g/L frontiersin.org |

| α,ω-Dicarboxylic Acids | Designed Escherichia coli consortium | Modular pathway to manage metabolic burden | Cycloalkanes | - |

| Succinic Acid | Saccharomyces cerevisiae & Actinobacillus succinogenes | Co-fermentation utilizing CO2 byproduct | Lignocellulosic biomass | 134.25 g/L (in a different engineered system) encyclopedia.pub |

| Adipate (B1204190), Suberate, Sebacate | Engineered E. coli | Integration of ω-oxidation and fatty acid biosynthesis | Glycerol | Adipate: 170 mg/L, Suberate: 254 mg/L, Sebacate: 61 mg/L nih.gov |

Electrochemical Synthesis and Coupling Reactions

Electrochemical methods offer a promising avenue for the synthesis of dicarboxylic acids and their derivatives, often utilizing renewable feedstocks and operating under mild conditions. soton.ac.uk

Kolbe Electrolysis for Dicarboxylic Acid Derivatives

Kolbe electrolysis is a classic electrochemical reaction that involves the decarboxylative dimerization of two carboxylic acids or their carboxylate ions. wikipedia.orgorganic-chemistry.org This process proceeds via a radical mechanism where the carboxylate is oxidized at the anode to form a radical intermediate, which then dimerizes to form a new carbon-carbon bond. gre.ac.uk

This method is particularly well-suited for the synthesis of symmetrical dimers. organic-chemistry.org For instance, the electrolysis of a monoester of a dicarboxylic acid can lead to the formation of a longer-chain dicarboxylic acid diester. A specific application of this is the synthesis of dimethyl 2,5-dimethyladipate from an itaconic acid-derived methylsuccinic monoester. whiterose.ac.ukresearchgate.net The electrolysis, carried out at a constant current with platinum electrodes, resulted in a 60% yield of the desired diester at 85% conversion. researchgate.net

The Kolbe reaction can also be used in cross-coupling reactions where a mixture of two different carboxylates is used, though this generally produces a mixture of all possible dimeric products. wikipedia.orggre.ac.uk The efficiency of Kolbe electrolysis can be influenced by factors such as the electrode material and the use of direct versus alternating current. wikipedia.orggre.ac.uk For example, using carbon graphite (B72142) electrodes instead of platinum can lead to the overoxidation of the radical intermediate to a carbocation, opening up different reaction pathways. gre.ac.uk

Valorization of Biomass-Derived Feedstocks for Adipic Acid Analogues

Electrochemical methods are increasingly being explored for the valorization of biomass-derived feedstocks into valuable chemicals, including adipic acid and its analogues. researchgate.net This approach aligns with the principles of a circular carbon economy by utilizing renewable resources. researchgate.net

One significant example is the electrochemical conversion of muconic acid, a fermentation product derived from lignin (B12514952) or sugars, to adipic acid. uninsubria.itpolimi.itacs.org This process involves the electrocatalytic hydrogenation (ECH) of muconic acid. acs.orgacs.org The reaction can be controlled to selectively produce different isomers of muconic acid or fully hydrogenate it to adipic acid. acs.org The efficiency and selectivity of this conversion are influenced by parameters such as the electrode material, applied potential, and reaction conditions. acs.orgacs.org

Lignin, an abundant and underutilized biopolymer, is a rich source of aromatic compounds that can be electrochemically converted to valuable products. uninsubria.ityoutube.com The electrochemical depolymerization of lignin can yield a mixture of phenolic compounds, which can be further processed. youtube.com For example, cyclohexanol (B46403) derived from wood or straw can be transformed into 3-propyl adipic acid, an analogue of adipic acid, which can be used as a monomer for polyamides and polyesters. youtube.com

The electrochemical approach offers several advantages, including the potential for high selectivity and the ability to operate under mild conditions. soton.ac.ukyoutube.com Furthermore, the coupling of anodic oxidation and cathodic reduction reactions in a single electrochemical cell presents an opportunity for process intensification and maximizing electron utilization. acs.org

| Product | Feedstock | Electrochemical Method | Key Findings |

| Dimethyl 2,5-dimethyladipate | Itaconic acid-derived methylsuccinic monoester | Kolbe Electrolysis | 60% yield at 85% conversion. researchgate.net |

| Adipic acid | Muconic acid | Electrocatalytic Hydrogenation | Selective conversion to adipic acid is achievable. acs.org |

| 3-Propyl adipic acid | Cyclohexanol (from biomass) | Electrochemical Transformation | A potential bio-based monomer for polymers. youtube.com |

| 2,7-Octanedione | Levulinic acid | Kolbe Electrolysis | A platform molecule for biofuels and polymers. whiterose.ac.ukresearchgate.net |

Process Development and Optimization for Research and Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and other specialty dicarboxylic acids requires careful process development and optimization. This involves not only maximizing yield and efficiency but also ensuring the economic viability and environmental sustainability of the process.

The development of analytical methods is also crucial for monitoring reaction progress and characterizing products and intermediates. Techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) or a thermal conductivity detector (TCD) are essential for quantifying the conversion of reactants and the selectivity towards the desired products. polimi.itrsc.org

Reaction Condition Optimization for Yield and Selectivity

Catalyst and Temperature Influence on Precursor Synthesis

The synthesis of adipic acid precursors is often influenced by the choice of catalyst and operating temperature. In routes converting cyclic ketones to adipate esters, solid basic catalysts have been investigated. For instance, in the synthesis of dimethyl adipate (DAP) from cyclopentanone (B42830) (CPO) using dimethyl carbonate (DMC), catalysts like magnesium oxide (MgO) have been utilized. mdpi.com The reaction temperature plays a crucial role in balancing yield and selectivity. Studies show that while higher temperatures can increase the rate of conversion, they may also promote undesirable side reactions. For example, when using an MgO catalyst for DAP synthesis, increasing the temperature from 503 K to 533 K was found to decrease the yield of the primary side-product from self-aldol condensation, indicating a temperature-dependent selectivity. mdpi.com

The main challenge in this specific pathway is often the self-aldol condensation of the cyclopentanone starting material. mdpi.com Optimization studies have established that running the reaction at dilute concentrations of cyclopentanone can favor the formation of dimethyl adipate over these competitive self-condensation reactions. mdpi.com This highlights a common optimization strategy: adjusting reactant concentration to control the relative rates of desired versus undesired reaction pathways.

| Temperature (K) | Maximum Yield of Side-Product (CPCP) | Observation |

|---|---|---|

| 503 | 24% | Higher temperature disfavors the formation of the self-condensation side-product, indicating lower selectivity for this competing reaction pathway at elevated temperatures. |

| 533 | 16% |

Stereoselective Synthesis of Precursors

Achieving the correct stereochemistry is a critical aspect of synthesizing specific isomers of dimethyladipic acid. The synthesis of meso-3,4-dimethyladipic acid, a key precursor, provides a clear example of reaction conditions dictating stereochemical outcomes. This process begins with a Diels-Alder reaction between buta-1,3-diene and maleic anhydride (B1165640). rsc.orgpsu.edu The inherent stereoselectivity of this cycloaddition establishes the cis relative stereochemistry of the two methyl groups in the resulting cyclohexene (B86901) adduct. rsc.org

Subsequent steps involve the reduction of this adduct, followed by oxidative cleavage of the double bond to yield the final meso-diacid. rsc.orgpsu.edu One reported method for the oxidative cleavage involves using potassium permanganate (B83412) in a basic solution, followed by treatment with sodium metabisulfite (B1197395) to reduce the manganese dioxide formed. psu.edu This multi-step, stereoselective route demonstrates how the fundamental principles of organic reactions are applied to control the final product's structure, with the yield being dependent on the efficiency of each individual step.

| Step | Reaction | Key Optimization/Selectivity Feature |

|---|---|---|

| 1 | Diels-Alder reaction of buta-1,3-diene and maleic anhydride | Creates cis-1,2-dimethylcyclohex-4-ene, establishing the desired relative stereochemistry of the methyl groups. |

| 2 | Reduction of the anhydride | Converts the anhydride functionality to prepare for the final cleavage. |

| 3 | Oxidative cleavage of the alkene | Opens the ring to form the acyclic diacid, yielding meso-3,4-dimethyladipic acid. |

General Optimization Principles

The optimization of complex chemical reactions often involves a systematic approach where multiple variables are adjusted. General principles observed in related organic syntheses can be applied. For example, increasing temperature often improves conversion and yield, but can lead to a loss of selectivity and the formation of more impurities. mt.com A balance must be struck, and often a lower temperature is preferable to minimize the impurity profile. mt.com The use of Design of Experiments (DoE) with parallel synthesis reactors is a modern approach to efficiently screen various reaction conditions—such as temperature, reagent concentrations, and catalyst loading—to rapidly identify optimal parameters for yield and selectivity. mt.comnih.gov This systematic methodology accelerates the discovery of conditions that favor the desired product while minimizing competing reactions.

| Parameter | General Impact on Yield & Selectivity |

|---|---|

| Temperature | Increasing temperature often increases reaction rate and conversion but may decrease selectivity by promoting side reactions. |

| Catalyst | The choice of catalyst is crucial for both reaction rate and directing the reaction towards the desired product (chemoselectivity and stereoselectivity). |

| Concentration | Can be adjusted to favor intramolecular vs. intermolecular reactions or to control the rate of competing pathways (e.g., self-condensation). |

| Reaction Time | Must be sufficient for high conversion but can be limited to prevent the formation of degradation products or further reaction of the desired product. |

Chemical Reactivity and Derivatization Studies of 2,4 Dimethyladipic Acid

Reactions Involving Carboxylic Acid Functionalities

The presence of two carboxyl groups allows 2,4-dimethyladipic acid to undergo a variety of reactions typical of dicarboxylic acids, leading to the formation of diesters, diamides, and diols, which serve as important chemical intermediates.

Esterification Reactions and Diester Formation

The conversion of this compound to its corresponding diesters is a fundamental derivatization. This reaction typically involves reacting the diacid with an alcohol in the presence of an acid catalyst. The general process for the esterification of a dicarboxylic acid like adipic acid involves heating the acid with an excess of alcohol, often with a catalyst to drive the reaction to completion.

Diesters of this compound are noted for their potential use in industrial applications. For instance, ester mixtures created by the esterification of branched dicarboxylic acids, specifically including this compound, with mono-hydroxy alcohols are utilized as lubricants and hydraulic fluids. These branched esters can exhibit superior properties, such as a better viscosity index and lower volatility, compared to esters derived from unbranched diacids.

The dimethyl ester, specifically (2R,4S)-2,4-dimethyladipic acid dimethyl ester, is a well-characterized derivative. While direct synthesis methods are not extensively detailed in recent literature, analogous electrochemical methods have been used to produce similar branched diesters like dimethyl 2,5-dimethyladipate from biomass-derived precursors. Furthermore, this compound, dimethyl ester has been identified as a potential product from the chemical decomposition of waste polypropylene, highlighting its relevance in recycling and circular economy contexts.

| Reactant Alcohol | Catalyst/Method | Product | Application | Source |

| Branched C9-C40 Alcohols | Acid Catalyst | Ester Mixture | Lubricants, Hydraulic Fluids | |

| Methanol | Acid Catalyst (General) | Dimethyl 2,4-dimethyladipate | Chemical Intermediate | |

| Not Specified | Polypropylene Decomposition | Dimethyl 2,4-dimethyladipate | Decomposition Product |

Amidation and Imide Formation

The carboxylic acid groups of this compound are expected to react with primary and secondary amines to form the corresponding diamides. This transformation is a cornerstone of organic synthesis, often achieved by activating the carboxylic acid or by direct thermal or catalytic condensation with the amine. General methods for the direct amidation of carboxylic acids often employ coupling agents or catalysts like boric acid or specialized silicon-based reagents to facilitate the reaction under milder conditions.

While specific studies detailing the amidation of this compound are not prominent in the surveyed literature, the reactivity is well-established for the parent compound, adipic acid, which is a precursor to Nylon 6,6 via polyamidation. Reactions of adipic acid derivatives with amines to form diamides, such as N,N'-diallyladipamide, have been documented. It is chemically plausible that this compound would undergo similar reactions with two equivalents of an amine to yield a diamide, or with a diamine to form a polyamide. The methyl groups on the backbone would influence the physical properties, such as solubility and melting point, of the resulting amide derivatives.

Reduction to Corresponding Diols and Further Functionalization

The reduction of the two carboxylic acid groups in this compound would yield the corresponding diol, 2,4-dimethyl-1,6-hexanediol. This transformation typically requires strong reducing agents like lithium aluminum hydride or, more commonly in industrial settings, catalytic hydrogenation of the corresponding diester.

Although direct literature on the reduction of this compound was not found in the performed search, the resulting diol structure is of interest for polymer chemistry. Chiral secondary diols, such as the related 2,7-octanediol, are considered valuable monomers for creating new polyesters. The synthesis of 2,7-octanediol is achieved through the hydrogenation of 2,7-octanedione, demonstrating a pathway to C8 diols that can be used in polymer applications. By analogy, the reduction of this compound would produce a C8 branched diol, a class of molecules recognized for its potential in synthesizing novel polymers.

Reactions at Alpha- and Beta-Carbon Positions

The chemical structure of this compound features methyl groups at the C2 and C4 positions, which are alpha and beta to the carboxylic acid groups, respectively. The hydrogen atoms on these tertiary carbons are generally less reactive than the acidic protons of the carboxyl groups. Reactions targeting these specific positions would likely require more vigorous conditions, such as free-radical pathways, and are not commonly reported. The available scientific literature from the search did not provide studies or findings related to reactions specifically targeting the alpha- and beta-carbon positions of this compound.

Synthesis and Characterization of Novel Functionalized Derivatives

The derivatization of this compound is primarily aimed at creating functional molecules that can act as building blocks for larger, more complex structures, such as polymers.

Precursors for Polymeric Materials

Derivatives of this compound, including its diesters and the corresponding diol, are valuable as precursors for polymeric materials. The introduction of methyl branches onto the polymer backbone can significantly alter the material's properties, often disrupting crystallinity to produce more amorphous polymers with lower melting points and increased solubility.

An analogous monomer, the diester of chiral 2,5-dimethyladipic acid, has been identified as an underutilized monomer that can be derived from biomass. This highlights the interest in branched C8 diacids for creating renewable polymers. Polyesters have been synthesized from such branched monomers, demonstrating their viability in materials science.

The potential precursors derived from this compound and their role in polymer synthesis are summarized in the table below.

| Precursor Derivative | Potential Polymer Type | Expected Impact of Methyl Groups | Source |

| This compound (or its diester) | Polyamide (with a diamine) | Disrupts chain packing, lowers melting point, increases solubility. | (by analogy) |

| This compound (or its diester) | Polyester (B1180765) (with a diol) | Enhances flexibility and modifies thermal properties. | (by analogy) |

| 2,4-Dimethyl-1,6-hexanediol | Polyester (with a diacid) | Introduces branching, leading to amorphous materials. | (by analogy) |

| 2,4-Dimethyl-1,6-hexanediol | Polyurethane (with a diisocyanate) | Creates soft segments with modified mechanical properties. | General Knowledge |

Derivatives as Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality of this compound and its derivatives makes them valuable as chiral building blocks in the asymmetric synthesis of complex molecules. These synthons provide a scaffold with defined stereocenters, which is crucial for the construction of enantiomerically pure target molecules, particularly in the fields of pharmaceuticals and natural product synthesis. nih.gov The strategic placement of the methyl groups and the dicarboxylic acid functionality allows for a variety of stereoselective transformations.

One of the key applications of chiral building blocks derived from this compound is in the synthesis of polydeoxypropionates. These are motifs found in numerous natural products with significant biological activity. A one-step homologation protocol combining a Zirconium-catalyzed asymmetric carboalumination (ZACA) of alkenes with a subsequent Palladium-catalyzed vinylation and oxidation has been described for the synthesis of these structures. researchgate.net This methodology offers an efficient route to deoxypropionate-containing natural products. researchgate.net

The synthesis of chiral γ-lactone acids, which can be derived from related dicarboxylic acid structures, serves as a testament to the utility of such building blocks. These lactone acids are key intermediates for the preparation of various biologically active compounds, including nucleoside analogues with potential anticancer and antiviral properties. taltech.ee The synthesis often starts from achiral precursors and employs asymmetric oxidation to introduce chirality with high stereoselectivity. taltech.ee

Below is a table summarizing the application of related chiral building blocks in the synthesis of complex molecules:

| Chiral Building Block | Synthetic Application | Target Molecule Class | Reference |

| Deoxypropionate precursors | Iterative homologation | Polydeoxypropionate natural products | researchgate.net |

| Chiral γ-lactone acids | Asymmetric synthesis | Nucleoside analogues | taltech.ee |

| Chiral amino alcohols | Asymmetric hydrogenation | Chiral amines and amino acids | nih.gov |

Mechanistic Investigations of Key Organic Transformations

Understanding the reaction mechanisms of transformations involving this compound and its derivatives is fundamental to optimizing reaction conditions and achieving desired product selectivity.

A notable transformation is the Dieckmann ring closure of dialkyl adipates, which is an intramolecular Claisen condensation. Kinetic studies on the Dieckmann cyclization of α- and β-alkyl-substituted adipic acid esters have been performed to elucidate the reaction mechanism. gla.ac.uk The proposed mechanism suggests that the rate-determining step is either the formation or cleavage of the carbon-carbon bond of the carbonyl group, or the addition of the enolate to the carbonyl group. gla.ac.uk The presence of alkyl substituents, such as the methyl groups in this compound, can influence the reaction rate by decelerating nucleophilic substitution. gla.ac.uk

The pyrolytic decomposition of salts of adipic acid and its derivatives has also been the subject of mechanistic studies. For instance, the pyrolysis of disodium (B8443419) adipate (B1204190) is considered a first-order autocatalytic reaction, while the decomposition of 3-methyladipic acid is unimolecular. gla.ac.uk These studies indicate an ionic mechanism rather than a free-radical pathway, especially at temperatures below 450°C. gla.ac.uk

In the context of sustainable chemistry, the catalytic conversion of biomass-derived intermediates to adipic acid and its derivatives is of great interest. The hydrogenation of muconic acid to adipic acid, for example, has been shown to proceed through a dual-step mechanism involving the initial hydrogenation to hexenedioic acid isomers, followed by conversion to adipic acid. polimi.it

Investigations into the deactivation of catalysts used in related dicarboxylic acid ester transformations, such as the synthesis of adiponitrile (B1665535) from dimethyl adipate, have revealed mechanisms involving carbon deposition and phase transformation of the catalyst. rsc.org These insights are crucial for improving catalyst stability and process efficiency in industrial applications. rsc.org

The following table outlines key mechanistic findings for transformations related to adipic acid derivatives:

| Transformation | Proposed Mechanism | Key Findings | Reference |

| Dieckmann Ring Closure | Intramolecular Claisen condensation | Rate-determining step is C-C bond formation/cleavage or enolate addition. Alkyl groups can decelerate the reaction. | gla.ac.uk |

| Pyrolysis of Adipate Salts | Ionic mechanism | Reaction order varies with substitution (e.g., first-order autocatalytic for disodium adipate, unimolecular for 3-methyladipic acid). | gla.ac.uk |

| Hydrogenation of Muconic Acid | Dual-step hydrogenation | Proceeds via hexenedioic acid intermediates. | polimi.it |

| Catalytic Ammoxidation of Dimethyl Adipate | Catalyst deactivation | Involves carbon deposition and catalyst phase transformation. | rsc.org |

Applications in Advanced Materials Science and Polymer Chemistry Research

Utilization as a Monomer in Precision Polymer Synthesis

Precision polymer synthesis involves the control of molecular architecture, including monomer sequence, stereoregularity, and molecular weight, to achieve specific material properties. 2,4-Dimethyladipic acid serves as a specialty monomer in this context, enabling the creation of polymers with structures that cannot be realized with simple linear dicarboxylic acids like adipic acid.

Polyesters derived from aliphatic diols and dicarboxylic acids are a significant class of biodegradable and functional polymers nih.gov. The synthesis of polyesters incorporating this compound units follows established polycondensation methods. In a typical bulk polymerization process, this compound is reacted with a suitable diol (e.g., 1,4-butanediol, ethylene (B1197577) glycol) at elevated temperatures (180-220 °C) nih.govscielo.br. The reaction is often facilitated by a catalyst, such as inorganic acids (H₃PO₄ or H₂SO₄) or organometallic compounds, and proceeds through the elimination of water, which is removed under vacuum to drive the reaction toward the formation of high molecular weight polymer chains nih.gov.

The general reaction scheme for the synthesis of a polyester (B1180765) from this compound and a generic diol (HO-R-OH) is as follows:

n HOOC-(CH(CH₃))-(CH₂)-CH(CH₃)-COOH + n HO-R-OH → [-OC-(CH(CH₃))-(CH₂)-CH(CH₃)-COO-R-O-]n + 2n H₂O

The resulting polyester features the dimethyl-substituted adipate (B1204190) unit within its backbone, which fundamentally alters its physical and chemical properties compared to polyesters made from unsubstituted adipic acid nih.govscielo.br.

Similar to polyester synthesis, this compound can be used in the preparation of polyamides through step-growth polycondensation with diamines nih.gov. The reaction between a dicarboxylic acid and a diamine forms a salt which is then heated to drive off water and form the characteristic amide linkage nih.gov. The synthesis of Nylon 6,6 from adipic acid and 1,6-hexanediamine (B7767898) is a classic example of this type of polymerization nih.gov.

By substituting adipic acid with this compound, novel polyamides can be synthesized. The reaction with a generic diamine (H₂N-R'-NH₂) would proceed as follows:

n HOOC-(CH(CH₃))-(CH₂)-CH(CH₃)-COOH + n H₂N-R'-NH₂ → [-OC-(CH(CH₃))-(CH₂)-CH(CH₃)-CONH-R'-NH-]n + 2n H₂O

The introduction of the methyl groups along the polyamide chain disrupts the regular packing that is characteristic of polymers like Nylon 6,6, which is expected to influence properties such as melting point, solubility, and mechanical strength ncl.res.in. This allows for the creation of specialty polyamides with unique performance characteristics.

The two methyl groups on the this compound monomer are the primary drivers of its unique contribution to polymer properties. The presence of these side chains has a significant and predictable impact on the final material's characteristics.

Glass Transition Temperature (Tg): The methyl branches increase the steric hindrance and restrict the rotational freedom of the polymer chains. This reduction in chain flexibility leads to a higher glass transition temperature compared to analogous polymers made from linear adipic acid. A higher Tg means the material retains its rigidity and mechanical strength at more elevated temperatures.

Crystallinity: The methyl groups disrupt the linear, ordered packing of polymer chains. This steric interference makes it more difficult for crystalline domains to form. As a result, polymers incorporating this compound are expected to be more amorphous and exhibit lower degrees of crystallinity than their linear counterparts. Reduced crystallinity often translates to increased transparency and, in some cases, improved toughness.

The following table illustrates the conceptual impact of methyl branching on key polymer properties when comparing a hypothetical polymer based on adipic acid with one based on this compound.

| Property | Polymer from Adipic Acid (Conceptual) | Polymer from this compound (Conceptual) | Rationale for Change |

| Glass Transition Temp. (Tg) | Lower | Higher | Methyl groups restrict chain rotation, increasing stiffness. |

| Crystallinity | Higher (Semi-crystalline) | Lower (More Amorphous) | Methyl groups disrupt chain packing and hinder crystal formation. |

| Melting Temperature (Tm) | Higher | Lower or Indistinct | Reduced crystallinity leads to a less defined melting point. |

| Solubility | Lower | Higher | Disrupted chain packing allows solvent molecules to penetrate more easily. |

Development of Novel Bio-based and Sustainable Polymeric Materials

The push towards a circular economy has intensified research into producing commodity and specialty chemicals from renewable biomass instead of fossil fuels ki.siki.si. Adipic acid, a major industrial chemical, is a key target for bio-based production routes lu.se. Several pathways have been developed to produce adipic acid from renewable feedstocks like glucose, which is oxidized to form aldaric acids that are then catalytically dehydroxylated ki.siki.si. Another prominent route involves the hydrogenation of muconic acid, which can be derived from lignin (B12514952) or sugars ki.simdpi.com.

While direct bio-based synthesis routes for this compound are not yet widely established, the successful development of bio-based adipic acid provides a strong foundation for future research ki.silu.se. The enzymatic and catalytic platforms being developed could potentially be adapted to produce methylated dicarboxylic acids. The ability to synthesize this compound from renewable resources would enable the creation of specialty bio-based polyesters and polyamides. These materials would combine the benefits of sustainability with the high-performance characteristics imparted by the dimethyl branching, such as higher glass transition temperatures and tailored mechanical properties, creating value-added materials for advanced applications.

Role in Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces, such as hydrogen bonding and hydrophobic interactions nih.govfrontiersin.org. The self-assembly of polymers into ordered nanostructures is a powerful tool for creating functional materials from the bottom up researchgate.netnih.gov.

While the application of this compound in this field is an emerging area, its distinct molecular structure presents intriguing possibilities. The properties of the monomer unit within a polymer chain—specifically its stereochemistry and the presence of the methyl groups—can influence how polymer chains interact with each other and with solvents.

Controlled Chirality: As a chiral molecule, incorporating a specific stereoisomer of this compound into a polymer can introduce a defined stereoregularity. This can guide the formation of helical or other chiral superstructures during self-assembly, a process critical for creating materials with specific optical or recognition properties.

Modulation of Intermolecular Forces: The methyl groups can modulate the hydrophobic interactions between polymer chains. In aqueous environments, these groups can influence the formation and morphology of micelles, vesicles, or other self-assembled aggregates.

The precise control over monomer structure offered by this compound could therefore be a valuable tool for designing polymers that self-assemble into complex and highly ordered supramolecular architectures for applications in nanotechnology and biomedicine.

Application as a Chiral Building Block for Specialty Polymers and Networks

Chirality, or "handedness," is a fundamental property in molecular science that dictates molecular recognition and interaction. This compound possesses two chiral centers at the second and fourth carbon atoms, meaning it can exist as multiple stereoisomers, including enantiomeric pairs ((2R,4R)/(2S,4S)) and a meso compound ((2R,4S), which is achiral) semanticscholar.org. The synthesis and separation of these distinct optical isomers have been reported, making them available as specialized chiral building blocks for polymer synthesis semanticscholar.org.

The use of enantiomerically pure monomers is a cornerstone of creating stereoregular polymers, where the spatial arrangement of the repeating units is precisely controlled nih.govresearchgate.net. By using a specific isomer, such as (2R,4S)-2,4-dimethyladipic acid or its ester derivative chemeo.comnist.govnist.gov, chemists can synthesize polymers with highly uniform microstructures. This level of control is critical for developing specialty materials, including:

Chiral Stationary Phases: Polymers with defined chirality can be used in chromatography to separate racemic mixtures.

Biomaterials: Stereoregularity can influence the biodegradability and biocompatibility of polyesters and polyamides, as biological systems are highly sensitive to chirality.

Advanced Optical Materials: The incorporation of chiral centers into a polymer backbone can impart specific optical activity, leading to materials with unique light-polarizing or non-linear optical properties.

The availability of this compound in its stereochemically pure forms allows for its use as a valuable building block in the design and synthesis of advanced, functional polymers and cross-linked networks with precisely controlled three-dimensional architectures.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2,4-dimethyladipic acid. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of this compound and its derivatives, such as its dimethyl ester. chemeo.com These one-dimensional NMR methods provide critical information about the number and types of protons and carbons in the molecule, as well as their immediate electronic environment. researchgate.net

In the ¹H NMR spectrum, the chemical shifts of the protons provide insight into their local environment. For instance, the protons of the methyl groups will have distinct signals from those on the main carbon chain and those adjacent to the carboxylic acid or ester functional groups. The integration of these signals corresponds to the number of protons of each type, while the splitting patterns (multiplicity) reveal information about neighboring protons (spin-spin coupling).

Similarly, the ¹³C NMR spectrum shows a distinct peak for each unique carbon atom in the molecule. The chemical shifts of these peaks are indicative of the carbon's hybridization and the nature of the atoms it is bonded to. For example, the carbonyl carbons of the carboxylic acid or ester groups will appear at a significantly different chemical shift compared to the aliphatic carbons of the main chain and the methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (COOH) | 12.0 (approx.) | 175-185 |

| C2 (CH) | 2.3-2.6 | 35-45 |

| C3 (CH₂) | 1.4-1.7 | 30-40 |

| C4 (CH) | 2.3-2.6 | 35-45 |

| C5 (CH₂) | 1.4-1.7 | 30-40 |

| C6 (COOH) | 12.0 (approx.) | 175-185 |

| C2-CH₃ | 0.9-1.2 | 15-25 |

| C4-CH₃ | 0.9-1.2 | 15-25 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for determining the connectivity and stereochemistry of complex molecules like this compound. slideshare.net These experiments provide correlation data between different nuclei, offering a more complete picture of the molecular structure than 1D NMR alone. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum reveal the ¹H-¹H spin-spin coupling networks within the molecule, helping to trace out the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate the chemical shifts of protons directly attached to specific carbon atoms. nih.gov This is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra to the correct atoms in the molecular structure. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly connected through bonds. This is crucial for determining the stereochemistry and conformational preferences of the molecule.

By combining the information from these various 2D NMR experiments, researchers can confidently assign all the proton and carbon signals and determine the relative stereochemistry of the methyl groups in this compound.

Dynamic NMR (DNMR) is a specialized NMR technique used to study the rates and mechanisms of dynamic processes, such as conformational changes and chemical exchange. unibas.it For a molecule like this compound, which has a flexible carbon chain, DNMR can provide insights into the different conformations the molecule can adopt and the energy barriers between them. nih.gov

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the NMR signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals may be observed for each distinct conformer. As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the activation energy and other thermodynamic parameters for the conformational exchange process. nih.gov

Mass Spectrometry (MS) for Molecular Structure Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for confirming the molecular weight of compounds and for elucidating their structure by analyzing their fragmentation patterns. docbrown.info

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high level of accuracy allows for the determination of the exact molecular formula of a compound. For this compound (C₈H₁₄O₄), HRMS can distinguish its molecular ion from other ions that may have the same nominal mass but a different elemental composition. This is a critical step in confirming the identity of the compound.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original ion. mdpi.commdpi.com This process, also known as collision-induced dissociation (CID), can be used to elucidate the fragmentation pathways of a molecule. uab.edu

For this compound, MS/MS analysis can reveal characteristic fragmentation patterns. libretexts.orgchemguide.co.uk Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). miamioh.edu The fragmentation of the carbon chain can also provide information about the location of the methyl groups. By carefully analyzing the masses of the fragment ions, it is possible to piece together the structure of the original molecule and confirm the identity of this compound.

Table 2: Common Fragment Ions in the Mass Spectrum of Dicarboxylic Acids

| Fragment | Description |

| [M - H₂O]⁺ | Loss of a water molecule |

| [M - COOH]⁺ | Loss of a carboxyl group |

| [M - H₂O - CO]⁺ | Subsequent loss of carbon monoxide |

This detailed analysis of fragmentation pathways provides a high degree of confidence in the structural assignment of this compound and its derivatives.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis of Derivatives

X-ray crystallography stands as a powerful and definitive method for the elucidation of the three-dimensional atomic and molecular structure of a crystalline compound. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers within a molecule. While specific X-ray crystallographic data for this compound or its simple derivatives are not widely available in the surveyed literature, the principles of its application can be understood from studies on analogous molecules.

The process involves irradiating a single crystal of a derivative of this compound with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For chiral molecules, the determination of the absolute configuration is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal.

In a hypothetical study, a suitable crystalline derivative of one of the stereoisomers of this compound, for instance, a salt formed with a chiral amine of known absolute configuration, would be synthesized. The co-crystallization introduces a known chiral reference into the crystal lattice, allowing for the unambiguous assignment of the absolute configuration of the stereocenters at C2 and C4 of the this compound moiety by relating it to the known stereocenter of the amine.

The solid-state structural analysis would further reveal details about the conformation of the molecule in the crystalline state, including the torsion angles of the carbon backbone and the orientation of the carboxylic acid or ester groups. Intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing, can also be thoroughly analyzed. This information is crucial for understanding the macroscopic properties of the material and for designing new materials with specific properties.

Chromatographic Methods for Separation, Purification, and Purity Assessment

Chromatographic techniques are fundamental tools for the separation, purification, and assessment of the purity of the different stereoisomers of this compound. Given the subtle differences in the physical properties of stereoisomers, specialized chromatographic methods are required.

Chiral chromatography is the cornerstone for the analytical and preparative separation of enantiomers and diastereomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the individual stereoisomers, leading to their differential retention and, consequently, their separation.

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile derivatives of this compound, such as its dimethyl ester, chiral GC-MS is a highly effective technique. The NIST (National Institute of Standards and Technology) database contains an entry for (2R,4S)-2,4-Dimethyladipic acid dimethyl ester, indicating that this compound has been synthesized and characterized. In a typical chiral GC-MS analysis, the dimethyl ester mixture would be injected onto a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. The enantiomers and diastereomers would exhibit different retention times due to the formation of transient diastereomeric complexes with the CSP. The mass spectrometer detector would then provide mass information for each separated component, confirming their identity.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique for the separation of a wide range of chiral compounds, including dicarboxylic acids like this compound, without the need for derivatization. Alternatively, derivatization to form esters or amides can be employed. The separation is achieved on a column packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose derivatives) are commonly used for their broad applicability. The different stereoisomers of this compound would interact with the chiral selector on the stationary phase through a combination of forces, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to their separation. The elution order of the stereoisomers would depend on the specific CSP and mobile phase used.

Once an effective analytical separation method has been developed, it can be scaled up to a preparative level to isolate larger quantities of individual stereoisomers or their derivatives. Preparative chromatography utilizes larger columns and higher sample loadings compared to its analytical counterpart.

Preparative HPLC is a common choice for the isolation of stereoisomers of non-volatile compounds like this compound. By repeatedly injecting the stereoisomeric mixture onto a preparative chiral column and collecting the fractions corresponding to each separated peak, it is possible to obtain each stereoisomer in high purity. These isolated isomers are essential for further studies, such as spectroscopic characterization, determination of biological activity, and as chiral building blocks in asymmetric synthesis. The success of preparative chromatography hinges on optimizing the separation at the analytical scale to achieve sufficient resolution between the peaks of interest.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting various molecular properties of 2,4-dimethyladipic acid. DFT methods calculate the electron density of a molecule to determine its energy and other properties, offering a balance between accuracy and computational cost.

A typical DFT study on this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this, a wealth of information can be derived. For instance, DFT can be used to calculate the distribution of electron density, which helps in identifying the reactive sites of the molecule. The carboxyl groups, being electron-withdrawing, would be expected to have a significant impact on the electron distribution across the carbon backbone.

Key molecular properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, the presence of methyl groups would influence these frontier orbitals compared to unsubstituted adipic acid.

Furthermore, DFT calculations can predict various electronic properties, as illustrated in the hypothetical data table below. These parameters are instrumental in understanding the molecule's behavior in chemical reactions.

| Property | Description | Predicted Value (Hypothetical) |

| Total Energy | The total electronic energy of the optimized molecular structure. | -X Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. | -Y eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. | -Z eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, related to chemical reactivity. | (Y - Z) eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | P Debye |

| Mulliken Atomic Charges | Partial charges on each atom, indicating electrophilic and nucleophilic sites. | C1: +a, O1: -b, ... |

Conformational Analysis and Energy Landscape Studies of this compound

The presence of methyl groups at the 2 and 4 positions introduces chirality and steric hindrance, leading to a complex conformational landscape for this compound. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies.

Computational methods can systematically explore the potential energy surface of the molecule by rotating its single bonds. Each rotation results in a different conformer, and its energy can be calculated. By mapping these energies, an energy landscape can be constructed, revealing the most stable (lowest energy) conformers and the energy barriers between them. For this compound, the interactions between the methyl groups and the carboxylic acid groups, as well as intramolecular hydrogen bonding between the two carboxyl groups, would be critical in determining the preferred conformations.

The results of a conformational analysis are typically presented in a table listing the relative energies of the most stable conformers.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 (Global Minimum) | θ1 | 0.00 | p1 |

| 2 | θ2 | E2 | p2 |

| 3 | θ3 | E3 | p3 |

| ... | ... | ... | ... |

Understanding the conformational preferences is crucial as the reactivity and physical properties of the molecule can be highly dependent on its three-dimensional shape.

Reaction Pathway Prediction and Transition State Modeling for Synthetic Transformations

Computational chemistry can be employed to predict and analyze the reaction pathways for the synthesis of this compound. By modeling the reactants, products, and potential intermediates, it is possible to map out the entire reaction mechanism. A key aspect of this is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate.

For a potential synthesis of this compound, computational modeling could compare different synthetic routes to identify the most energetically favorable one. For each step in a proposed mechanism, the activation energy (the energy difference between the reactants and the transition state) can be calculated. A lower activation energy implies a faster reaction rate.

For example, in a reaction involving the alkylation of a precursor, DFT could be used to model the structure and energy of the transition state. This would provide insights into the stereoselectivity of the reaction, which is particularly important for this compound due to its chiral centers. The calculated energetic data for a hypothetical reaction step are shown below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +Ea |

| Intermediates | Eint |

| Products | ΔErxn |

These calculations can guide experimental chemists in optimizing reaction conditions to improve yield and selectivity.

Molecular Modeling and Dynamics Simulations of this compound in Macromolecular Systems

Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for studying the behavior of molecules in larger systems, such as polymers or biological macromolecules. mdpi.com If this compound were to be used as a monomer in the synthesis of a polyester (B1180765) or polyamide, MD simulations could predict the properties of the resulting polymer.

In an MD simulation, the atoms of the system are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. This allows for the study of dynamic processes and the calculation of macroscopic properties from the atomistic details. For a polymer containing this compound units, MD simulations could be used to investigate its chain conformation, flexibility, and interactions with other molecules. aip.org

Properties that can be predicted from MD simulations of such a macromolecular system include:

Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Mechanical Properties: Such as the Young's modulus, which describes the stiffness of the material.

Diffusion of Small Molecules: The rate at which small molecules can move through the polymer matrix.

These simulations are crucial for designing new materials with specific desired properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides methods to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound. The most common types of spectra that can be predicted are Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. nih.gov These predicted chemical shifts can then be compared with experimental data to confirm the structure of the synthesized molecule. This is particularly useful for complex molecules like this compound, where the signals in the NMR spectrum might be difficult to assign unambiguously.

A comparison of predicted and experimental spectroscopic data is a critical step in validating the computational model.

| ¹³C NMR | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| C1 (COOH) | δpred1 | δexp1 | Δδ1 |

| C2 (CH) | δpred2 | δexp2 | Δδ2 |

| C3 (CH₂) | δpred3 | δexp3 | Δδ3 |

| ... | ... | ... | ... |

| IR Vibrational Frequencies | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| ν1 | ṽpred1 | ṽexp1 | O-H stretch (COOH) |

| ν2 | ṽpred2 | ṽexp2 | C=O stretch (COOH) |

| ν3 | ṽpred3 | ṽexp3 | C-H stretch (CH₃) |

| ... | ... | ... | ... |

Good agreement between the predicted and experimental spectra provides confidence in both the structural assignment of the molecule and the accuracy of the computational methods used.

Environmental Aspects and Biotransformation Research

Investigation of Microbial Degradation Pathways and Mechanisms for Dicarboxylic Acids

The microbial degradation of dicarboxylic acids is a crucial part of the carbon cycle. Generally, microorganisms employ specific enzymatic pathways to break down these compounds, often utilizing them as a source of carbon and energy. For linear dicarboxylic acids, the primary degradation mechanism is β-oxidation, a process analogous to the breakdown of fatty acids. nih.gov This involves the sequential removal of two-carbon units.

However, the presence of methyl branches, as in 2,4-dimethyladipic acid, introduces steric hindrance that can block the typical β-oxidation pathway. Microorganisms have evolved alternative strategies to metabolize branched-chain organic compounds. While specific pathways for this compound have not been elucidated, research on other branched-chain alkanes and fatty acids can provide insights. For instance, some bacteria are known to possess enzymes capable of handling branched structures, often initiating the degradation by ω-oxidation to form a dicarboxylic acid, followed by specific pathways to handle the methyl groups.

Long-chain dicarboxylic acids with vicinal dimethyl branching, known as diabolic acids, have been identified in bacteria from the genus Butyrivibrio. wikipedia.org These bacteria are found in the rumen and are involved in cellulose (B213188) digestion. The presence of such compounds suggests that microbial systems capable of synthesizing and likely degrading branched-chain dicarboxylic acids exist in nature. For example, Thermotoga maritima contains C30 (13,14-dimethyloctacosanedioic acid) and C32 (15,16-dimethyltriacontanedioic acid) diabolic acids. wikipedia.org The metabolic pathways for these specific branched-chain dicarboxylic acids are still an area of active research.

Biocatalytic Transformations of this compound in Model Environmental Systems

There is a significant lack of research on the biocatalytic transformations of this compound in any model environmental systems. Studies on biocatalysis involving dicarboxylic acids have predominantly focused on their synthesis for industrial applications rather than their degradation. For example, research has explored the microbial production of branched-chain dicarboxylates like 2-methylsuccinic acid through engineered metabolic pathways. nih.gov This indicates that enzymes capable of acting on branched dicarboxylic acid structures exist and can be harnessed for biotechnological purposes.

The biotransformation of structurally different compounds, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), has been extensively studied. nih.govjuniperpublishers.comscielo.br Numerous bacterial and fungal strains have been isolated that can degrade 2,4-D, utilizing a variety of enzymatic reactions to cleave the ether bond and break down the aromatic ring. nih.govnih.gov While these pathways are not directly applicable to the aliphatic structure of this compound, they demonstrate the metabolic versatility of microorganisms in degrading complex organic molecules. The enzymes involved in these processes, such as dioxygenases and hydroxylases, are part of a broader enzymatic toolkit that microorganisms use to initiate the breakdown of persistent organic compounds.

Academic Studies on Environmental Fate and Transformation in Controlled Conditions

Currently, there are no academic studies available that specifically investigate the environmental fate and transformation of this compound under controlled laboratory conditions. Research on the environmental fate of other dicarboxylic acids is often linked to their role as atmospheric aerosols or their presence in wastewater.

To understand the potential environmental behavior of this compound, one can look at studies of its unbranched counterpart, adipic acid, and its ester, dimethyl adipate (B1204190). Adipic acid is known to be biodegradable. Dimethyl adipate is also subject to biodegradation by various microorganisms. wikipedia.orgnih.gov Studies on the degradation of similar small ester molecules, like dimethyl phthalate, have identified specific bacterial strains, such as Sphingomonas sp., capable of utilizing them as a carbon source. nih.gov The degradation of dimethyl terephthalate (B1205515) has also been shown to proceed via hydrolysis of the ester linkages to form terephthalic acid, which is then further metabolized. researchgate.net

The environmental fate of a chemical is influenced by both biotic and abiotic factors. For a compound like this compound, its water solubility, vapor pressure, and susceptibility to photolysis would all play a role in its distribution and persistence in the environment. However, without specific experimental data, its half-life in soil, water, and air remains unknown.

Future Research Directions and Emerging Paradigms for 2,4 Dimethyladipic Acid

Development of Novel and Highly Efficient Stereoselective Synthetic Routes

The synthesis of 2,4-dimethyladipic acid presents a significant stereochemical challenge due to the presence of two chiral centers, resulting in multiple diastereomers. Traditional synthetic methods often lack the precision to selectively produce a single desired stereoisomer, leading to complex mixtures that are difficult and costly to separate. Consequently, a primary focus of future research is the development of novel, highly efficient stereoselective synthetic routes.

Current research endeavors are exploring asymmetric catalysis and chiral auxiliaries to control the stereochemistry during synthesis. The goal is to devise pathways that not only yield high enantiomeric and diastereomeric purity but are also economically viable and scalable. Success in this area is critical, as the specific stereoisomer of this compound can significantly influence the properties of resulting polymers and materials.

A key challenge remains in quantitatively understanding and predicting how different catalysts and reaction conditions influence stereoselectivity. bohrium.comresearchgate.net Overcoming the trial-and-error approach is essential for accelerating the discovery of optimal synthetic pathways. researchgate.net

| Research Focus | Objective | Potential Impact |

| Asymmetric Catalysis | To develop catalysts that preferentially form one stereoisomer over others. | Simplified purification, reduced costs, and access to materials with tailored properties. |

| Chiral Pool Synthesis | To utilize naturally occurring chiral molecules as starting materials. | Potentially more sustainable routes to specific stereoisomers. |

| Biocatalysis | To use enzymes to perform highly selective transformations under mild conditions. chemistryjournals.net | Greener synthesis, high specificity, and reduced environmental impact. chemistryjournals.netcatalysts.com |

| Flow Chemistry | To achieve precise control over reaction parameters for improved selectivity and yield. | Enhanced safety, scalability, and process optimization. |

Exploration of New Material Applications Beyond Traditional Polymers

While this compound is a valuable monomer for creating polymers like polyamides and polyesters with unique properties, its potential extends far beyond these traditional applications. nova.edu The branched-chain structure imparted by the methyl groups offers opportunities to design specialty chemicals with novel functionalities.

Future research will explore its use as a building block for:

High-performance lubricants and plasticizers: The branched structure can disrupt regular packing, potentially leading to materials with lower freezing points and improved viscosity characteristics.

Advanced coatings and adhesives: The dicarboxylic acid functionality allows for cross-linking, which can be exploited to create durable and resilient coatings.

Corrosion inhibitors: Dicarboxylic acids can form protective layers on metal surfaces, and the specific structure of this compound could offer enhanced performance.

Pharmaceutical intermediates: The chiral nature of the molecule makes it an interesting scaffold for the synthesis of complex, biologically active molecules.

The exploration of these non-polymeric applications requires a deep understanding of the structure-property relationships of this compound and its derivatives. This research will open up new markets and high-value applications for this versatile compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Emerging applications of AI/ML in this area include:

Predictive Synthesis: ML models can be trained on existing reaction data to predict the outcomes of new synthetic routes, including yield and stereoselectivity. bohrium.comrevvitysignals.comarxiv.orgnih.gov This allows researchers to prioritize experiments that are most likely to succeed.

Catalyst and Reagent Design: AI algorithms can design novel catalysts and reagents tailored for specific transformations, such as the stereoselective synthesis of this compound. revvitysignals.com

Material Property Prediction: By analyzing the structural features of this compound and its derivatives, ML models can predict the physical and chemical properties of resulting materials, guiding the design of compounds with desired characteristics. nexocode.comthe-future-of-commerce.com

Process Optimization: AI can optimize reaction conditions in real-time to maximize yield, minimize waste, and ensure consistent product quality. the-future-of-commerce.comworldpharmatoday.com

| AI/ML Application | Description | Goal |

| Predictive Modeling | Using algorithms to forecast reaction outcomes, such as yield and stereoselectivity. bohrium.comresearchgate.netnih.gov | Reduce the number of physical experiments and accelerate the discovery of efficient synthetic routes. revvitysignals.com |

| Generative Design | Employing AI to propose novel molecular structures with desired properties. | Discover new this compound derivatives for specialized applications. |

| Robotic Automation | Combining AI with robotic platforms to perform high-throughput screening of reaction conditions. | Automate and accelerate the optimization of synthetic processes. |

| Reaction Pathway Prediction | Identifying the most plausible and efficient synthetic pathways from starting materials to the target compound. | Streamline the design of new, more sustainable synthetic methods. |

Advanced Biocatalytic Pathway Engineering Using Multi-Omics Approaches

Harnessing biological systems for the production of chemicals offers a sustainable alternative to conventional petroleum-based synthesis. nih.govresearcher.life Advanced biocatalytic pathway engineering is a promising frontier for the production of this compound. This involves designing and optimizing metabolic pathways in microorganisms to convert renewable feedstocks, such as sugars, into the target molecule. kaist.ac.krnih.govnih.gov

The development of efficient microbial cell factories is being accelerated by multi-omics technologies. These approaches provide a holistic view of the cellular machinery:

Genomics: Identifies the genes involved in metabolic pathways.

Transcriptomics: Measures gene expression levels to understand how pathways are regulated.

Proteomics: Analyzes the proteins (enzymes) that carry out the chemical reactions.

Metabolomics: Measures the concentrations of metabolites to identify bottlenecks and competing pathways. frontiersin.org